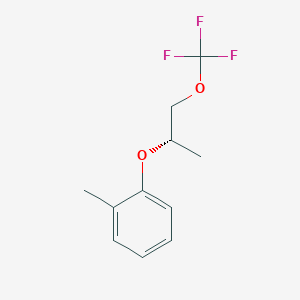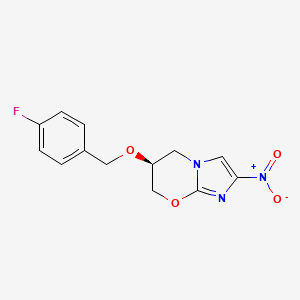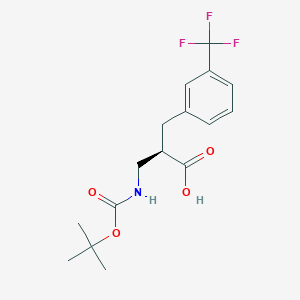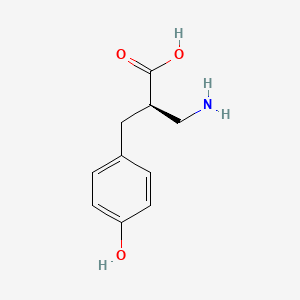
4-Isopropylphenyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylphenyl 2H-chromene-3-carboxylate: is a synthetic organic compound belonging to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylphenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, and nucleophilic substitution using alkoxides or amines.
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, 4-Isopropylphenyl 2H-chromene-3-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It exhibits antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development. Studies have explored its use in the treatment of diseases such as cancer, bacterial infections, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chromene structure imparts desirable optical and electronic properties, making it useful in materials science.
Mechanism of Action
The mechanism of action of 4-Isopropylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. The compound also interacts with cellular pathways involved in oxidative stress, apoptosis, and cell proliferation, contributing to its anticancer and antioxidant activities.
Comparison with Similar Compounds
- 4-Methylphenyl 2H-chromene-3-carboxylate
- 4-Ethylphenyl 2H-chromene-3-carboxylate
- 4-Propylphenyl 2H-chromene-3-carboxylate
Comparison: Compared to its analogs, 4-Isopropylphenyl 2H-chromene-3-carboxylate exhibits unique properties due to the presence of the isopropyl group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The compound’s reactivity and biological activities may also differ, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-13(2)14-7-9-17(10-8-14)22-19(20)16-11-15-5-3-4-6-18(15)21-12-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
PRVHUIXOXFTTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




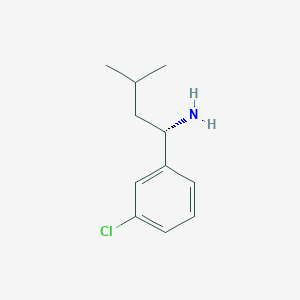

![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

